N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide
Description
N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound has been isolated from the plant Prunus africana and exhibits antiandrogenic activity .
Properties
IUPAC Name |
N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-2-3-15-20(24(22,23)18-12-8-5-9-13-18)16-14-19(21)17-10-6-4-7-11-17/h4-14,16H,2-3,15H2,1H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBYNKGKONXEBH-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C=CC(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(/C=C/C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-butylamine under basic conditions to form N-butylbenzenesulfonamide. This intermediate can then be reacted with cinnamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same basic reaction pathways as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antiandrogenic activity and potential effects on hormone regulation.
Medicine: Investigated for its potential use in treating conditions related to hormone imbalances.
Industry: Utilized as a plasticizer in the production of polyacetals, polyamides, and polycarbonates
Mechanism of Action
The mechanism of action of N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide involves its interaction with androgen receptors, inhibiting their activity. This leads to a decrease in androgen-dependent processes, making it useful in conditions where androgen suppression is desired .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Shares the benzenesulfonamide core but lacks the cinnamoyl group.
N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a butyl group.
N-methylbenzenesulfonamide: Contains a methyl group instead of a butyl group
Uniqueness
N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide is unique due to its specific structure, which imparts distinct antiandrogenic properties not observed in its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
